molecular formula C19H16BrF3N2S B2530775 5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226433-12-0

5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B2530775
CAS RN: 1226433-12-0
M. Wt: 441.31
InChI Key: IZDDBRIOEDKZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole" is a derivative of the 1H-imidazole class, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of the imidazole ring, a bromophenyl group, an isopropylthio substituent, and a trifluoromethylphenyl group.

Synthesis Analysis

The synthesis of trisubstituted 1H-imidazoles, which are structurally related to the compound , can be achieved through a one-pot three-component condensation reaction. This process involves the use of benzil or benzoin, aldehydes, and ammonium acetate under solvent-free conditions, catalyzed by a Brønsted acidic ionic liquid . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized by various spectroscopic techniques such as UV-Vis, IR, NMR, and Mass Spectrometry. Single crystal X-ray diffraction can provide detailed geometric parameters, which can be compared with theoretical calculations performed using software like Gaussian09 at the B3LYP functional and 6-31G* level basis set . The presence of substituents like bromophenyl and trifluoromethylphenyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions depending on their substituents. For instance, compounds with a nitropyridine group and a bromophenyl substituent can react with triethylamine to form imidazopyridines and indoles . The presence of a bromophenyl group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, electron distribution, and overall reactivity. The bromophenyl group can make the compound amenable to further functionalization through palladium-catalyzed coupling reactions. The imidazole ring itself is known for its role in coordination chemistry, potentially allowing the compound to form complexes with various metals . The physical properties such as solubility, melting point, and stability can be deduced from the nature of the substituents and the overall molecular architecture.

Scientific Research Applications

Synthesis and Chemical Reactions

Imidazole derivatives, including those with bromophenyl substituents, are frequently explored for their versatile reactivity and potential in synthesizing novel compounds with significant biological activities. For instance, the reaction of substituted phenylaminoisoxazol-5(2H)-ones with triethylamine has been shown to yield imidazo[1,2-a]pyridines and indoles, highlighting the reactivity of bromophenyl-substituted compounds in synthesizing heterocyclic compounds with potential biological applications (Khalafy, Setamdideh, & Dilmaghani, 2002).

Antimicrobial Activities

Compounds with imidazole moieties, especially those modified with bromophenyl groups, have been studied for their antimicrobial properties. A study designed and synthesized 1,2,3-triazole derivatives incorporating bromophenyl and found some compounds exhibited potent antimicrobial activities, suggesting the potential of bromophenyl-imidazole derivatives in antimicrobial research (Zhao et al., 2012).

Catalytic and Polymerisation Applications

The structural features of imidazole derivatives make them candidates for catalysis and polymerisation processes. Transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts, for example, have been synthesized and tested as ethylene polymerization catalysts, highlighting the role of imidazole and bromophenyl groups in developing new materials and catalysts (Houghton et al., 2008).

Environmental Applications

Imidazole derivatives, particularly those involving bromophenyl groups, have also been explored for environmental applications such as CO2 capture. A study involving the synthesis of an ionic liquid for CO2 sequestration highlights the potential of imidazole derivatives in environmental chemistry and green chemistry applications (Bates et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. A compound with a similar structure has been studied for its neuroprotective and anti-neuroinflammatory properties .

properties

IUPAC Name

5-(4-bromophenyl)-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF3N2S/c1-12(2)26-18-24-11-17(13-6-8-15(20)9-7-13)25(18)16-5-3-4-14(10-16)19(21,22)23/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDDBRIOEDKZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.